molecular formula C9H13F3N2O4 B2539066 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate CAS No. 2138098-58-3

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate

货号: B2539066
CAS 编号: 2138098-58-3
分子量: 270.208
InChI 键: NTEACTKHRRMMDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is a spirocyclic compound featuring a unique oxazolidinone-piperidine fused ring system. Its synthesis involves coupling reactions followed by purification via preparative HPLC, yielding a pale beige solid with a 34% efficiency in one reported protocol . The trifluoroacetate (TFA) salt enhances solubility and bioavailability, making it advantageous for pharmaceutical applications.

属性

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEACTKHRRMMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Oxadiazole Substitution

Recent innovations leverage 1,2,4-oxadiazole moieties to enhance bioactivity. For instance, 8-[8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is synthesized via nucleophilic substitution between the spirocyclic amine and 3-cyclopropyl-5-chloro-1,2,4-oxadiazole in acetonitrile at reflux. The reaction requires 12–24 hours and affords a 65% yield after recrystallization from ethanol.

Reaction Optimization and Challenges

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates spirocycle formation. A study comparing conventional heating (24 hours at 80°C) versus microwave-assisted synthesis (50 minutes at 50°C) demonstrated a 30% reduction in byproduct formation for the latter. Key parameters include:

Parameter Conventional Microwave
Time 24 hours 50 minutes
Temperature (°C) 80 50
Yield (%) 45 68
Purity (HPLC, %) 92 98

Solvent and Base Selection

DMF and Cs₂CO₃ are preferred for Buchwald-Hartwig reactions due to their ability to stabilize intermediates. Substituting DMF with THF or toluene reduces yields by 20–40%, while replacing Cs₂CO₃ with K₃PO₄ leads to incomplete conversion.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (d, J = 12.4 Hz, 2H, CH₂), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.95–2.87 (m, 4H, spiro-CH₂), 1.75–1.68 (m, 4H, cyclohexane-CH₂).
  • LC-MS : m/z 291.2 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₂O₂.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic geometry, with bond angles of 109.5° at the spiro carbon and a planar oxadiazole ring. The trifluoroacetate counterion forms hydrogen bonds with the carbonyl oxygen (O···F distance: 2.89 Å).

Industrial-Scale Considerations

Patent WO2008092887A1 highlights a scalable procedure using continuous flow reactors to produce 1-oxa-3,8-diazaspiro[4.5]decan-2-one at kilogram scales. Key advantages include:

  • Reduced reaction time (8 hours vs. 24 hours batch).
  • Improved safety profile (lower exothermicity).
  • Consistent purity (>99% by HPLC).

化学反应分析

Types of Reactions

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

科学研究应用

Chemistry

In the realm of chemistry, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate serves as a building block for synthesizing more complex molecules. Its spirocyclic structure allows for unique reactivity patterns that can be exploited in organic synthesis .

Biology

The compound is under investigation for its biological activities , including potential enzyme inhibition and receptor binding. Studies have shown that it may interact with specific molecular targets, modulating enzyme activity or altering receptor signaling pathways, which could lead to various biological effects .

Medicine

Research is ongoing to explore its potential as a therapeutic agent . Preliminary studies suggest that derivatives of this compound could exhibit anticancer and anti-diabetic properties. For instance, compounds derived from similar structures have demonstrated significant cytotoxic effects against glioblastoma cell lines .

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials due to its unique properties that enhance solubility and stability .

Case Studies

Study Focus Findings
Cytotoxicity AssayAnticancer ActivityCompounds similar to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one showed significant apoptosis in glioblastoma cells .
In Vivo StudiesAnti-diabetic EffectsCertain derivatives exhibited reduced glucose levels in genetically modified models .
Synthesis ResearchChemical ReactivityThe compound was used as a precursor in synthesizing new oxadiazole derivatives with notable biological activities .

Similar Compounds

Compound Structure Notable Differences
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochlorideSimilar structure but different counterionDifferent solubility and stability characteristics
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-oneContains phenylethyl groupAlters chemical properties significantly

作用机制

The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogues

Core Structural Variations and Functional Group Modifications

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is highly versatile, allowing substitutions at positions 3 and 6. Key derivatives include:

Table 1: Substituent-Based Comparison
Compound Name Substituents (Position 3/8) Salt/Counterion Therapeutic Application/Use Reference
Fenspiride 8-(2-phenylethyl) Hydrochloride Bronchodilator, anti-inflammatory
8-[3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl] derivative 8-(3-chloro-5-aryl-pyridin-4-yl) Trifluoroacetate Preclinical modulator (undisclosed)
8-[3-[Bis(4-fluorophenyl)methoxy]propyl]-3-(2-methoxyethyl) 3-(2-methoxyethyl), 8-[fluorophenylpropyl] Free base Potential CNS/GPCR modulation
3-[(2-Methoxy-5-nitrophenyl)methyl]-8-(1-oxopentyl) 3-(nitrophenylmethyl), 8-(oxopentyl) Free base Synthetic intermediate, prodrug candidate
Rolapitant Hydrochloride 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl Hydrochloride Anti-emetic (NK1 receptor antagonist)

Key Observations :

  • Fenspiride (hydrochloride salt) is the most well-characterized analogue, clinically used for respiratory diseases due to its antitussive and anti-inflammatory properties .
  • Trifluoroacetate salts (e.g., the compound in ) are often employed in early-stage drug development for improved solubility, whereas hydrochloride salts (e.g., Fenspiride) are preferred in final formulations for stability .
  • Fluorinated substituents (e.g., 4-fluorophenyl in ) enhance metabolic stability and binding affinity to hydrophobic targets, a trend observed in CNS-active compounds .

Pharmacokinetic and Physicochemical Properties

The trifluoroacetate counterion lowers the compound’s pKa, increasing aqueous solubility compared to free bases or hydrochloride salts. For example:

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 5052-96-0) has a molecular weight of 192.65 g/mol and is used as a building block in drug discovery .
  • Fenspiride hydrochloride exhibits a logP of ~2.1, balancing lipophilicity for membrane permeability and aqueous solubility for oral bioavailability .
Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Salt Solubility (mg/mL) logP
1-Oxa-3,8-diazaspiro[4.5]decan-2-one TFA derivative () ~380 (estimated) Trifluoroacetate >10 (acetonitrile/water) ~1.8
Fenspiride 332.83 Hydrochloride 15-20 (water) 2.1
8-Amino-2-azaspiro[4.5]decan-1-one TFA () 282.27 Trifluoroacetate Not reported 1.5

生物活性

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅F₃N₂O₃
  • CAS Number : 561314-57-6
  • MDL Number : MFCD16039369
  • Molecular Weight : 250.24 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some diazaspiro compounds have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor
2,8-Diazaspiro[4.5]decan-3-one trifluoroacetateAntimicrobial effects
1-Oxa-3,7-diazaspiro[4.5]decan-2-oneCytotoxicity against cancer

Case Study 1: Antimicrobial Screening

A study conducted on related diazaspiro compounds demonstrated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µM. The mechanism was attributed to interference with bacterial cell wall synthesis.

Case Study 2: Cytotoxicity Assessment

In vitro assays using human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect, with an IC50 value determined at approximately 25 µM. Further investigation is needed to elucidate the specific pathways involved in this cytotoxicity.

常见问题

Q. What are the recommended synthetic routes and characterization methods for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives?

Methodological Answer: Synthesis typically involves spirocyclization reactions using ketones or aldehydes as starting materials. For example, derivatives like 8-methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-67-7) are synthesized via condensation followed by cyclization. Key characterization techniques include:

  • NMR spectroscopy to confirm spirocyclic structure and substituent positions (e.g., methyl or phenyl groups) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₉H₂₆N₂O₂ for 4-ethyl-8-(1,2,3,4-tetrahydro-2-naphthalenyl) derivatives) .
  • X-ray crystallography for absolute stereochemical determination, as seen in studies of cis-8-tert-butyl-3-methylene derivatives .

Q. How do salt forms (e.g., trifluoroacetate vs. hydrochloride) influence solubility and stability?

Methodological Answer: Salt formation impacts physicochemical properties:

  • Trifluoroacetate salts (e.g., ChemBridge-4037223) enhance solubility in polar solvents like DMSO (≥27 mg/mL) but may introduce trifluoroacetic acid impurities during lyophilization .
  • Hydrochloride salts (e.g., 4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) improve crystallinity and stability under ambient storage conditions .
  • Analytical tip : Use ion-pair chromatography (e.g., with heptafluorobutyric acid) to monitor counterion content and ensure batch consistency .

Advanced Research Questions

Q. What is the molecular mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives in RIPK1 inhibition?

Methodological Answer: Derivatives like 8-methyl-2,8-diazaspiro[4.5]decan-3-one bind to the kinase domain of RIPK1, blocking phosphorylation at Ser¹⁶¹ and preventing necroptosis pathway activation . Key experimental approaches include:

  • Kinase inhibition assays : Measure IC₅₀ values using recombinant RIPK1 and ATP-analog probes.
  • Cellular assays : Monitor TNFα-induced necroptosis in HT-29 cells via Western blotting for phosphorylated MLKL .
  • Structural analysis : Compare binding modes with co-crystallized RIPK1 inhibitors (e.g., GSK’682753A) to optimize spirocyclic substituents .

Q. How can researchers resolve contradictions in metabolic stability data for spirocyclic derivatives?

Methodological Answer: Conflicting metabolic stability results often arise from species-specific enzyme activity. A systematic approach includes:

  • In vitro hepatocyte assays : Compare human vs. rodent CYP450 metabolism (e.g., CYP3A4/5 dominance in humans).
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs (e.g., 3-butyl-8-[2-(4-fluorophenyl)ethyl] derivatives) to identify unstable positions .
  • Computational modeling : Predict metabolite formation with software like Schrödinger’s ADMET Predictor, validated by LC-MS/MS .

Q. What structural modifications enhance selectivity for EBI2 inhibition over related GPCRs?

Methodological Answer: GSK682753A (a 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivative) achieves EBI2 selectivity via:

  • Substituent optimization : Chlorophenyl and dichlorobenzyl groups at positions 3 and 8 reduce off-target binding to CXCR4/CXCR7 .
  • Pharmacophore mapping : Align spirocyclic cores with EBI2’s hydrophobic binding pocket using molecular docking (e.g., Glide SP scoring).
  • Selectivity screening : Test against a GPCR panel (≥50 receptors) to validate specificity .

Notes for Experimental Design

  • Contradiction Mitigation : Replicate key findings across multiple assays (e.g., SPR for binding affinity vs. cellular functional assays).
  • Advanced Analytics : Employ cryo-EM for dynamic binding studies of spirocyclic compounds with RIPK1 .
  • Safety : Avoid trifluoroacetate salts in long-term in vivo studies due to potential hepatotoxicity; substitute with citrate or phosphate salts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。